3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide

Description

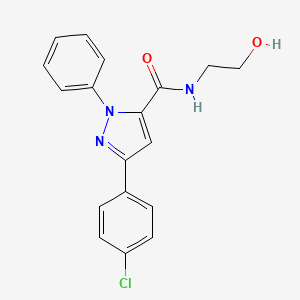

3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a hydroxyethyl-substituted carboxamide moiety at position 5 (Fig. 1). This compound’s structural features align with pharmacophores known for modulating biological targets such as enzymes and receptors, though its specific applications remain under investigation .

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-14-8-6-13(7-9-14)16-12-17(18(24)20-10-11-23)22(21-16)15-4-2-1-3-5-15/h1-9,12,23H,10-11H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVMTRBPKXQFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring.

Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and phenyl groups at the desired positions.

Carboxamide Formation: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a base to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the 2-hydroxyethyl chain can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives with similar structural features have shown promising results in inhibiting glioma cell growth. A related compound demonstrated significant inhibition of the AKT2 kinase, which is crucial in glioma malignancy, suggesting that pyrazole derivatives could be developed as targeted therapies for glioblastoma .

Key Findings:

- Inhibition of Kinases: Compounds with similar structures have been shown to inhibit kinases involved in oncogenic pathways, particularly AKT signaling .

- Selective Cytotoxicity: Some derivatives exhibited lower cytotoxicity towards non-cancerous cells while maintaining potency against cancer cells, indicating a favorable therapeutic index .

Antioxidant Properties

Research has indicated that pyrazole derivatives possess antioxidant activities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Compounds with structural similarities to 3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide have been tested for their antioxidant capabilities, showing potential for use in formulations aimed at reducing oxidative damage .

Herbicidal Activity

The herbicidal properties of pyrazole derivatives have been explored extensively. A library of fully substituted 3-hydroxypyrazoles has been synthesized and tested for herbicidal efficacy. These compounds demonstrated effective weed control in various agricultural settings, suggesting their potential as environmentally friendly herbicides .

Key Findings:

- Efficacy Against Weeds: Fully substituted pyrazoles showed significant herbicidal activity, making them candidates for developing new herbicides that target specific weed species without affecting crops .

- Mechanism of Action: The mode of action is believed to involve disruption of key metabolic pathways in target plants, leading to their death while sparing non-target species .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Halogenated Aromatic Groups : The 4-chlorophenyl group in the target compound is critical for hydrophobic interactions with target proteins, as seen in analogs like KN-93, a sulfonamide derivative with a 4-chlorophenyl group that inhibits calcium/calmodulin-dependent kinase II . Fluorophenyl analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- Hydroxyethyl vs. Methyl/Aryl Substituents : The hydroxyethyl group in the target compound differentiates it from analogs with methyl or aryl substituents (e.g., ). This group improves aqueous solubility, as demonstrated in pharmacokinetic studies of similar hydroxylethyl-containing compounds .

Core Heterocycle Variations :

- Pyrazole-based analogs generally exhibit superior target affinity compared to oxazole or thiadiazole derivatives (e.g., ), likely due to the pyrazole’s planar geometry and nitrogen positioning, which favor π-π stacking and hydrogen bonding .

Biological Activity Trends: Compounds with pyrazole-amide scaffolds (e.g., ) show insecticidal activity against Mythimna separata at 10 mg/L, comparable to tebufenozide. However, the target compound’s hydroxyethyl group may redirect activity toward mammalian targets . Anticancer activity is observed in analogs with extended aromatic systems (e.g., tetrahydronaphthalenyl in ), but simpler pyrazole-carboxamides like the target compound may prioritize solubility over potency .

Biological Activity

3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a 4-chlorophenyl group and a hydroxyethyl moiety. Its chemical formula is with a molecular weight of approximately 304.77 g/mol. The presence of the chlorophenyl group enhances its interaction with biological targets, contributing to its pharmacological properties.

Anticancer Properties

Research has demonstrated that pyrazole derivatives, including the compound , exhibit potent anticancer activity. A study highlighted that similar compounds can inhibit specific kinases associated with tumor growth, particularly in glioblastoma models. For instance, derivatives showed low micromolar activity against AKT2/PKBβ, a critical player in glioma malignancy and patient prognosis .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 4j | Glioblastoma | AKT2 inhibition | Low micromolar |

| Other | Various (e.g., leukemia) | Multi-target enzyme inhibition | Varies |

In vitro studies have indicated that these compounds can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards non-cancerous cells, making them promising candidates for targeted cancer therapies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In particular, derivatives have been shown to reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease . This mechanism is crucial as it addresses the inflammatory response associated with neurodegeneration.

Table 2: Anti-inflammatory Activity Overview

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives indicates that modifications to the phenyl and hydroxyethyl groups significantly influence biological activity. For instance, the presence of halogen substitutions (like chlorine) enhances binding affinity to various biological targets, including kinases and inflammatory mediators .

Case Studies

Several case studies have explored the efficacy of this compound and its analogs:

- Inhibition of Glioblastoma Growth : A recent study found that a compound structurally similar to this compound effectively inhibited the growth of glioblastoma cells in both 2D and 3D culture systems. The mechanism involved the suppression of AKT signaling pathways, leading to reduced cell proliferation and enhanced apoptosis .

- Neuroprotection in Parkinson’s Disease Models : Another investigation assessed the protective effects of related pyrazoles against neuroinflammation induced by lipopolysaccharides (LPS). The results indicated significant reductions in inflammatory markers, suggesting potential therapeutic benefits for neurodegenerative diseases .

Q & A

Q. Critical Methodological Points :

- Monitor reaction progress using TLC or LC-MS to avoid side products (e.g., over-alkylation).

- Optimize solvent systems (e.g., DMF or methylene chloride) to enhance yield .

How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Advanced Research Focus

Advanced characterization involves:

- X-ray crystallography to confirm the pyrazole ring substitution pattern and amide bond geometry, as demonstrated for structurally related pyrazole carboxamides .

- 2D NMR (e.g., NOESY or HMBC) to assign proton environments and verify the position of the 4-chlorophenyl group .

- DFT calculations to compare experimental and theoretical NMR/IR spectra, resolving discrepancies in tautomeric forms .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

- Enzyme inhibition assays : Screen against targets like cannabinoid receptors (CB1/CB2) using radioligand displacement, referencing protocols for SR141716 analogs .

- Cell-based assays : Test cytotoxicity and receptor modulation in HEK293 or neuronal cell lines, with CaMKII inhibition as a potential pathway (see KN-93 studies ).

- Solubility optimization : Use DMSO/cosolvent systems to overcome low aqueous solubility, as noted in triazole carboxamide analogs .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced Research Focus

- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity, as seen in Factor Xa inhibitors .

- Adjust the N-(2-hydroxyethyl) moiety : Introduce branching or heterocycles to improve metabolic stability, inspired by EcR/USP-targeting pyrazole amides .

- Pharmacokinetic profiling : Assess logP, plasma protein binding, and CYP450 interactions using in silico tools (e.g., SwissADME) and microsomal assays .

How can contradictory data on receptor selectivity be resolved?

Advanced Research Focus

Contradictions may arise from:

- Assay variability : Standardize conditions (e.g., buffer pH, temperature) across labs.

- Off-target effects : Use CRISPR-edited cell lines to isolate receptor-specific responses .

- Molecular docking : Compare binding poses in CB1 vs. CB2 receptors using crystal structures (e.g., PDB 5TGZ) to explain selectivity differences .

What in vivo models are appropriate for studying this compound’s efficacy and toxicity?

Q. Advanced Research Focus

- Rodent models : Evaluate antithrombotic or neuroprotective effects in thrombosis or Parkinson’s disease models, referencing razaxaban and KN-93 protocols .

- Dose formulation : Use PEG-based vehicles or nanoemulsions to enhance bioavailability, addressing solubility limitations noted in triazole derivatives .

- Toxicity screening : Conduct histopathology and serum biomarker analysis after chronic dosing, as done for rimonabant analogs .

How can computational methods predict metabolic pathways and potential metabolites?

Q. Advanced Research Focus

- In silico metabolism prediction : Use software like Meteor (Lhasa Ltd.) to identify likely Phase I/II metabolites, focusing on hydroxylation of the phenyl ring or hydrolysis of the amide bond .

- LC-HRMS/MS validation : Compare predicted metabolites with experimental data from liver microsome incubations .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.